REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1.C[Si](Cl)(C)C.[I-:15].[Na+]>C(#N)CC>[I:15][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=CC=CC(=N1)C#N
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Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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[I-].[Na+]
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(CC)#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 2M sodium hydroxide (35 mL) The mixture
|
Type
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EXTRACTION
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Details
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was extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
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Details
|
washed with water (1×50 mL) and saturated aqueous sodium bisulfate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica-gel)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |